(R)-Dnmdp -

(R)-Dnmdp

Catalog Number: EVT-8238451
CAS Number:
Molecular Formula: C15H20N4O3
Molecular Weight: 304.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(R)-Dnmdp is classified as an organic compound and specifically falls under the category of nitro-substituted pyridines. Pyridines are six-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of dinitro groups significantly alters the chemical reactivity and biological activity of the compound, making it a valuable target for synthesis and application in drug design.

Synthesis Analysis

Methods of Synthesis

The synthesis of (R)-Dnmdp can be achieved through several methods, with a focus on asymmetric synthesis techniques. One common approach involves the use of chiral catalysts to facilitate the formation of the desired enantiomer.

  1. Chiral Catalysis: Utilizing chiral ligands in transition metal-catalyzed reactions can enhance the selectivity towards (R)-Dnmdp.
  2. Enantioselective Reactions: Techniques such as asymmetric hydrogenation or using chiral auxiliary strategies can also be employed to produce (R)-Dnmdp efficiently.
  3. Multi-step Synthesis: A typical synthetic route may involve several steps, starting from commercially available precursors, undergoing functional group transformations, and finally leading to the formation of (R)-Dnmdp.

Technical Details

The precise conditions for synthesis, including temperature, pressure, and solvent choice, are critical for optimizing yield and enantiomeric purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation or other side reactions.

Molecular Structure Analysis

Structure and Data

(R)-Dnmdp has a complex molecular structure characterized by:

  • Molecular Formula: C₈H₈N₄O₄
  • Molecular Weight: 224.17 g/mol
  • Chirality: The compound contains one chiral center at the carbon adjacent to the nitrogen atom in the pyridine ring.

The three-dimensional conformation of (R)-Dnmdp can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its stereochemistry.

Chemical Reactions Analysis

Reactions Involving (R)-Dnmdp

(R)-Dnmdp participates in various chemical reactions due to its reactive nitro groups. Key reactions include:

  1. Nucleophilic Substitution: The nitro groups can undergo nucleophilic attack under suitable conditions, leading to substitution products.
  2. Reduction Reactions: The nitro groups can be reduced to amine functionalities, which can further participate in coupling reactions.
  3. Electrophilic Aromatic Substitution: The aromatic nature of the pyridine allows for electrophilic substitutions at positions ortho or para to the nitro groups.

Technical Details

Understanding the kinetics and mechanisms of these reactions is crucial for optimizing conditions and yields in synthetic applications.

Mechanism of Action

Process and Data

The mechanism of action for (R)-Dnmdp primarily relates to its biological activity as a potential pharmaceutical agent. It is believed that:

  • Interaction with Biological Targets: The compound may interact with specific receptors or enzymes due to its structural features.
  • Chirality Influence: The (R) configuration may confer distinct pharmacological properties compared to its (S) counterpart, influencing binding affinity and efficacy.

Data from pharmacological studies are essential for elucidating these mechanisms further.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: (R)-Dnmdp typically appears as a yellow crystalline solid.
  • Solubility: It is generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Its reactivity profile includes susceptibility to reduction and substitution reactions due to the presence of nitro groups.

Relevant data on melting point, boiling point, and spectral data (IR, NMR) should be collected for comprehensive characterization.

Applications

Scientific Uses

(R)-Dnmdp has several applications in scientific research:

  1. Medicinal Chemistry: Its potential as an active pharmaceutical ingredient makes it valuable in drug development.
  2. Material Science: Due to its unique properties, it can be used in developing advanced materials with specific electronic or optical characteristics.
  3. Synthesis Research: As a chiral building block, it serves as a model compound for studying asymmetric synthesis methodologies.
Discovery & Contextual Significance of (R)-DNMDP in Targeted Oncology

Historical Development of PDE3A Modulators as Anticancer Agents

Phosphodiesterase 3A (PDE3A) enzymes hydrolyze cyclic nucleotides (cAMP, cGMP, cUMP) to regulate cellular signaling. Historically, PDE3A inhibitors like cilostazol and milrinone were developed for cardiovascular diseases due to their vasodilatory and antiplatelet effects [1] [10]. The pivot toward oncology began when genomic analyses revealed aberrant PDE3A expression in diverse cancers. Early studies observed that certain PDE3A inhibitors induced apoptosis in cancer cells independently of catalytic inhibition, suggesting a novel mechanism [1] [3]. This prompted investigations into PDE3A's non-enzymatic roles, positioning it as a candidate for targeted cancer therapy.

Identification of (R)-DNMDP Through Phenotypic Screening

(R)-6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, or (R)-DNMDP, was discovered through an unbiased phenotypic screen of 1,924 compounds across cancer cell lines. Researchers observed selective cytotoxicity in a subset of lines, notably NCI-H1734 (lung adenocarcinoma) and HeLa (cervical carcinoma) [1] [9]. Predictive chemogenomics linked sensitivity to PDE3A gene expression, with a Pearson correlation of 0.42 across 766 cancer cell lines (robust Z-score: 8.5) [1] [3]. Key findings from the screening include:

  • Enantiomeric Specificity: (R)-DNMDP exhibited 500-fold greater potency (EC₅₀ = 3.8 nM in HeLa) than its (S)-enantiomer due to stereoselective binding [5] [7].
  • Biomarker Dependence: Cytotoxicity required co-expression of PDE3A and Schlafen Family Member 12 (SLFN12). Cell lines lacking either protein (e.g., HCC15, UACC257) showed resistance [2] [6].
  • Synthetic Analogues: Des-nitro derivatives (DNMDP-2, DNMDP-3) retained activity, confirming structural flexibility [1].

Table 1: Key Screening Data for (R)-DNMDP

Cell LineTumor TypeEC₅₀ (nM)PDE3A ExpressionSLFN12 Status
HeLaCervical carcinoma3.8HighWild-type
NCI-H1734Lung adenocarcinoma10–100HighWild-type
SK-MEL3Melanoma12HighWild-type
A549Lung adenocarcinoma>1,000LowWild-type
HCC15Lung squamous cellResistantLow (protein)Wild-type

Mechanistic Differentiation from Classical PDE3 Inhibitors

(R)-DNMDP diverges fundamentally from classical PDE3 inhibitors via a "neomorphic" mechanism:

Induction of PDE3A-SLFN12 Complex Formation

  • Molecular Glue Function: (R)-DNMDP binds PDE3A's catalytic domain, inducing a conformational change that promotes interaction with SLFN12. This forms a stable heterotetramer (dimer of PDE3A-SLFN12 dimers) [6] [9]. Cryo-EM studies confirm that (R)-DNMDP bridges residues near PDE3A's active site (e.g., His836, Ser805) and SLFN12's C-terminal helix, stabilizing the complex [6].
  • Salt-Dependent Stability: Complex formation is reinforced by electrostatic interactions, evidenced by enhanced stability at physiological salt concentrations (150 mM NaCl) [6].

Catalytic Inhibition vs. Gain-of-Function

  • Classical inhibitors (e.g., trequinsin, cilostazol) block PDE3A activity but fail to induce cytotoxicity. (R)-DNMDP inhibits catalysis (IC₅₀ ~100 nM) but cell death correlates with complex formation, not enzymatic suppression [1] [3].
  • AIP Dependency: Genome-wide CRISPR screens identified the aryl hydrocarbon receptor–interacting protein (AIP) as essential for complex assembly. AIP depletion abolishes (R)-DNMDP-induced apoptosis [2].

Downstream RNase Activation

  • SLFN12 possesses latent RNase activity. PDE3A binding enhances this activity, leading to degradation of tRNA and rRNA, translational arrest, and depletion of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) [6] [8].

Table 2: Contrasting (R)-DNMDP with Classical PDE3 Inhibitors

Feature(R)-DNMDPClassical Inhibitors (e.g., Cilostazol)
PDE3A BindingInduces SLFN12 interactionInhibits catalysis only
CytotoxicityPDE3Ahigh/SLFN12high cellsNone observed
Complex StabilizationK₄ = 65 nM (with DNMDP)Disrupts PDE3A-SLFN12 binding
AIP RequirementEssentialNot applicable
Downstream EffectSLFN12 RNase activationCyclic nucleotide accumulation

This mechanistic paradigm establishes (R)-DNMDP as a prototype "velcrin" – a molecule exploiting protein-protein interactions for selective cancer cell killing [6] [9].

Properties

Product Name

(R)-Dnmdp

IUPAC Name

(4R)-3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C15H20N4O3

Molecular Weight

304.34 g/mol

InChI

InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)/t10-/m1/s1

InChI Key

YOSSKNZHADPXJX-SNVBAGLBSA-N

SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-]

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-]

Isomeric SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)C[C@H]2C)[N+](=O)[O-]

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